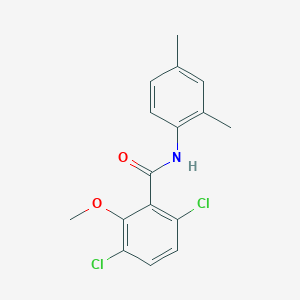

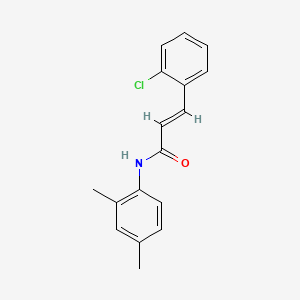

3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound's distinctive characteristics, such as its molecular framework and reactivity, offer a broad scope for exploration in molecular design, synthesis strategies, and property analysis.

Synthesis Analysis

The synthesis of compounds closely related to "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" typically involves acylation reactions and precise control over functional group transformations. For instance, a method described for synthesizing a related compound utilized acylation of an amino compound with a benzoyl chloride derivative in a suitable solvent like THF, showcasing the foundational strategies employed in synthesizing such complex molecules (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure determinations, often employing X-ray crystallography and DFT calculations, reveal intricate details about the spatial arrangement of atoms within these compounds. Studies on similar molecules have shown that intermolecular interactions, such as dimerization and crystal packing, can influence molecular geometry, especially concerning bond lengths, angles, and dihedral angles, highlighting the complex nature of these molecules' 3D configurations (Karabulut et al., 2014).

Chemical Reactions and Properties

The reactivity of "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" can be inferred from related compounds, which undergo various chemical reactions based on their functional groups. For example, tritium labeling studies on benzamide functionalities reveal the intricacies of substituent effects on molecular reactivity and highlight the compound's capacity for undergoing isotopic exchange reactions, offering insights into its chemical behavior (Hong et al., 2015).

Applications De Recherche Scientifique

Molecular Interactions and Structural Analysis

Research on compounds like N-3-hydroxyphenyl-4-methoxybenzamide highlights the significance of intermolecular interactions and their influence on molecular geometry, emphasizing the role of crystal packing and dimerization in determining the dihedral angles and rotational conformation of aromatic rings. This suggests that "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" could similarly be studied for its molecular structure and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications in drug design or material science (Karabulut et al., 2014).

Pharmacological Potential

The exploration of methoxybenzamide derivatives, such as 3-methoxybenzamide, for their pharmacological properties, such as inhibition of the bacterial cell division protein FtsZ, suggests that structurally related compounds like "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" may possess antibacterial or other biologically relevant activities. This line of research indicates the potential of such compounds in developing new therapeutic agents with improved pharmaceutical properties (Haydon et al., 2010).

Environmental Applications

The catalytic reduction of methoxychlor, a pesticide, at carbon and silver cathodes, showcases the environmental applications of methoxy-substituted compounds. By extension, "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" could be relevant in environmental chemistry, particularly in the degradation of pollutants or the design of catalytic processes for cleaner chemical reactions (McGuire & Peters, 2016).

Propriétés

IUPAC Name |

3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-9-4-7-13(10(2)8-9)19-16(20)14-11(17)5-6-12(18)15(14)21-3/h4-8H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYGHJZQDHRZFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)

![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)

![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)

![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)

![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)

![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)